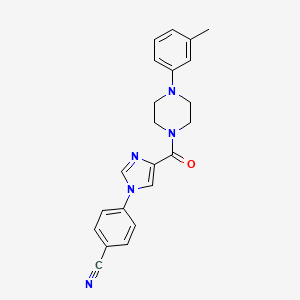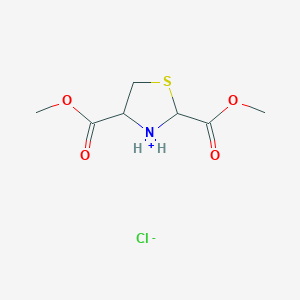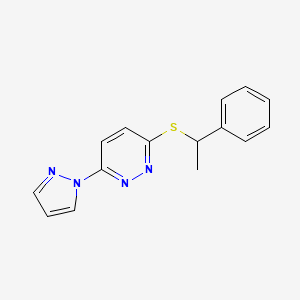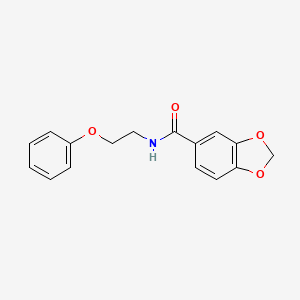![molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0](/img/structure/B2446496.png)
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine, also known as FIH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FIH is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, which play a crucial role in the regulation of cellular responses to hypoxia.
Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds : Pätzel, Bohrisch, and Liebscher (1991) demonstrated the use of N-cyanolactam 2-imines, which are related to the compound , for synthesizing bicyclic compounds like imidazole derivatives. These compounds have potential applications in medicinal chemistry and material science (Pätzel, Bohrisch, & Liebscher, 1991).
Formation of Oximes : Yavolovskii et al. (2013) explored the reaction of similar compounds with hydroxylamine, resulting in the formation of corresponding oximes. This reaction is significant in organic synthesis and pharmaceutical research (Yavolovskii et al., 2013).
Synthesis of Imidazole Derivatives : The study by Vaid et al. (2013) on the synthesis of imidazole derivatives, starting from oxoacetic acid, highlights the potential of these compounds in developing new pharmaceuticals and bioactive molecules (Vaid et al., 2013).
Role in Reducing Nitroimidazoles : McClelland et al. (1984) investigated the reduction of nitroimidazoles to hydroxylaminoimidazoles. This research is relevant in the context of developing drugs and understanding their mechanisms (McClelland et al., 1984).
Cytochrome P-450 Inhibitors : Ahmed et al. (1995) synthesized and evaluated imidazole-based compounds, which are structurally related to the compound , as inhibitors of cytochrome P-450. Such inhibitors are crucial in drug development and understanding drug metabolism (Ahmed et al., 1995).
Potential in Electroluminescent Layers : Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized compounds with possible applications in organic light-emitting devices, demonstrating the potential of these types of compounds in electronics and display technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Spectroscopic Characterization : Ünver et al. (2009) focused on the synthesis and spectroscopic characterization of imidazole derivatives, highlighting the importance of these compounds in analytical chemistry (Ünver et al., 2009).
Antibacterial and Antifungal Activities : Desai et al. (2015) synthesized and evaluated imidazole derivatives for their antibacterial and antifungal properties, showing the relevance of these compounds in developing new antimicrobial agents (Desai et al., 2015).
Imaging of Hypoxic Tumor Tissue : Malik et al. (2012) developed a radiotracer based on a nitroimidazole derivative for imaging hypoxic tumor tissue, demonstrating the use of these compounds in medical diagnostics (Malik et al., 2012).
Antimicrobial and Antioxidant Activities : Malhotra et al. (2013) studied the antimicrobial and antioxidant activities of oxadiazole derivatives, emphasizing the potential of these compounds in therapeutic applications (Malhotra et al., 2013).
Propriétés
IUPAC Name |
(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWASHVEDCRJHB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2446413.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)







![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)